[3-(3-Fluorophenyl)oxiran-2-YL]methanol
Description
[3-(3-Fluorophenyl)oxiran-2-YL]methanol is a fluorinated epoxide alcohol characterized by a meta-fluorophenyl group attached to an oxirane (epoxide) ring, with a hydroxymethyl substituent at the C2 position. The fluorine atom at the phenyl ring’s 3-position introduces electronic and steric effects that influence the compound’s reactivity, solubility, and biological interactions. Epoxide alcohols of this type are often synthesized via epoxidation of allylic alcohols or through nucleophilic ring-opening reactions, as seen in related compounds .
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[3-(3-fluorophenyl)oxiran-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c10-7-3-1-2-6(4-7)9-8(5-11)12-9/h1-4,8-9,11H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMCNZBHIWYKLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2C(O2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(3-Fluorophenyl)oxiran-2-YL]methanol typically involves the epoxidation of a suitable precursor. One common method is the reaction of 3-(3-Fluorophenyl)propene with a peracid, such as meta-chloroperoxybenzoic acid (mCPBA) , under controlled conditions to form the oxirane ring. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Reactivity Profile
The oxirane ring in [3-(3-fluorophenyl)oxiran-2-yl]methanol undergoes diverse transformations due to its inherent strain and the electronic effects of the fluorophenyl group.
2.1. Nucleophilic Ring-Opening Reactions
Epoxides react with nucleophiles (e.g., amines, alcohols) via acid- or base-catalyzed pathways. The fluorophenyl substituent’s electron-withdrawing nature enhances electrophilicity at the oxirane carbons, accelerating nucleophilic attack .
2.2. Biological Interactions
Studies show that epoxide derivatives interact with enzymes like topoisomerase IIβ through hydrophobic interactions. For example, analogous compounds bind to the catalytic site (e.g., Lys759, Tyr821) via van der Waals forces, suggesting potential enzyme inhibition .
2.3. Rearrangement and Cyclization
Epoxides can undergo rearrangements under acidic conditions. For instance, triflic acid promotes aryl migration in related compounds, leading to quinolinone derivatives .
Table 2: Biological Activity of Related Epoxides
| Compound | Target | Binding Residues | Binding Energy | Activity |
|---|---|---|---|---|
| 11a | Topo IIβ | Lys759, Ala768 | −8.3 kcal/mol | Antiproliferative |
| 25 | Topo IIβ | His774, Phe823 | −8.5 kcal/mol | Enzyme inhibition |
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms involving epoxides and fluorinated compounds.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
- Used in the development of biochemical assays to study enzyme interactions with epoxide-containing substrates.
Medicine:
- Explored as a potential pharmaceutical intermediate for the synthesis of drug candidates.
- Studied for its potential therapeutic effects in various disease models.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new polymers and resins with unique properties.
Mechanism of Action
The mechanism of action of [3-(3-Fluorophenyl)oxiran-2-YL]methanol involves its interaction with biological molecules through its reactive oxirane ring. The compound can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules, leading to various biological effects. The fluorophenyl group enhances the compound’s stability and reactivity, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares [3-(3-Fluorophenyl)oxiran-2-YL]methanol with key analogs, focusing on substituent effects, stereochemistry, and physicochemical properties:
Key Comparison Points:
Substituent Effects :
- Electronic Effects : The 3-fluoro substituent is electron-withdrawing, slightly deactivating the phenyl ring compared to 4-bromo or 4-nitro groups. This may reduce the epoxide’s electrophilicity compared to nitro analogs but enhance stability relative to chloro derivatives .
- Steric Effects : Fluorine’s small size minimizes steric hindrance, unlike bulkier groups like tert-butyl in .
Stereochemistry :
- Enantiomers of 4-bromo and 4-nitro derivatives exhibit distinct optical rotations ([α]D²⁰ ranges: +44 to −46), highlighting the importance of chiral synthesis for biological activity . The target compound’s stereochemistry would similarly influence its interactions.
Reactivity :
- The 4-nitro analog undergoes rapid hydrolysis to diols under acidic conditions , whereas fluorine’s inductive effect may slow hydrolysis in the 3-fluoro compound.
- Chloro and bromo derivatives are more prone to nucleophilic substitution due to better leaving-group ability compared to fluorine .
Applications :
Biological Activity
The compound [3-(3-Fluorophenyl)oxiran-2-YL]methanol, also known as (2R,3R)-3-(3-fluorophenyl)oxiran-2-yl)methanol, has garnered attention for its potential biological activities, particularly in the context of treating various medical conditions through monoamine reuptake inhibition. This article provides a detailed exploration of its biological activity, including synthesis, pharmacological effects, and relevant case studies.
Chemical Structure:
- Molecular Formula: C10H11F O2
- Molecular Weight: 182.19 g/mol
Physical Form:
This compound primarily functions as a norepinephrine reuptake inhibitor (NRI) and has been associated with various therapeutic applications. The compound's mechanism involves the modulation of neurotransmitter levels in the central nervous system (CNS), impacting conditions such as:
- Major Depressive Disorder
- Vasomotor Symptoms (VMS)
- Chronic Fatigue Syndrome
- Fibromyalgia
The compound has shown promise in enhancing norepinephrine levels, which can alleviate symptoms associated with these disorders .
Therapeutic Applications
The following table summarizes key findings related to the biological activity of this compound:
Research Findings
- Monoamine Reuptake Inhibition:
- Vasomotor Symptoms:
- Pain Management:
Synthesis and Pharmacological Evaluation
The synthesis of this compound involves several steps that ensure high purity and yield. The compound can be synthesized through multi-step chemical reactions that include epoxidation processes followed by reduction steps to yield the desired oxirane structure.
Synthesis Overview
- Step 1: Formation of the oxirane ring from appropriate precursors.
- Step 2: Reduction of the oxirane to yield this compound.
This synthetic pathway is crucial for obtaining the compound in sufficient quantities for pharmacological testing.
Q & A
Q. What are the common synthetic routes for [3-(3-Fluorophenyl)oxiran-2-YL]methanol?
Answer: The synthesis typically involves two key steps:
- Epoxidation : Formation of the oxirane ring via epoxidation of a precursor allylic alcohol using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) under controlled conditions .
- Fluorophenyl Group Introduction : Nucleophilic substitution or coupling reactions using 3-fluorophenyl derivatives. For example, a fluorophenyl Grignard reagent may react with an epoxide intermediate .
- Purification : Chromatographic techniques (e.g., silica gel chromatography) are critical for isolating the product, as stereochemical impurities are common in epoxide synthesis .
Q. What analytical techniques are used to confirm the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies stereochemistry and functional groups (e.g., oxirane ring protons at δ 3.5–4.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC with UV detection ensures purity (>95%) and resolves stereoisomers .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (expected m/z 184.02917) and fragmentation patterns .
Q. What physicochemical properties are critical for experimental design?
Answer: Key properties include:
- Polar Surface Area (PSA) : 32.76 Ų, indicating moderate polarity and solubility in polar solvents like ethanol or DMSO .
- LogP (XlogP) : ~1.4, suggesting moderate lipophilicity, which influences partitioning in biological assays .
- Stability : The oxirane ring is sensitive to acidic/basic conditions, necessitating pH-neutral storage .
Advanced Research Questions
Q. How can stereochemical challenges in synthesis be addressed?
Answer:
- Enantioselective Epoxidation : Use chiral catalysts (e.g., Sharpless or Jacobsen catalysts) to control the configuration of the oxirane ring .
- Dynamic Kinetic Resolution : Combine asymmetric catalysis with kinetic control to favor a single stereoisomer .
- Validation : Circular Dichroism (CD) spectroscopy or chiral HPLC confirms enantiomeric excess (>90%) .
Q. How do structural modifications (e.g., fluorophenyl position) affect biological activity?
Answer:
- Fluorine Substitution : The meta-fluorine on the phenyl group enhances lipophilicity and metabolic stability, improving binding to hydrophobic enzyme pockets (e.g., cytochrome P450 enzymes) .
- Oxirane Reactivity : The strained epoxide ring enables covalent interactions with nucleophilic residues (e.g., cysteine in enzymes), making it a candidate for irreversible inhibitors .
- Case Study : Analogues with para-fluorine show reduced activity due to steric hindrance, highlighting the importance of substitution patterns .
Q. How can contradictions in biological activity data be resolved?
Answer: Contradictions often arise from:
- Purity Issues : Trace impurities (e.g., diastereomers) can skew assay results. Repurify via preparative HPLC .
- Assay Conditions : Varying pH or reducing agents (e.g., glutathione) may destabilize the epoxide, altering activity. Use standardized buffer systems (pH 7.4, 37°C) .
- Target Specificity : Screen against off-target enzymes (e.g., epoxide hydrolases) to rule out nonspecific effects .
Q. What computational methods predict the compound’s reactivity and interactions?
Answer:
- Density Functional Theory (DFT) : Models transition states for epoxide ring-opening reactions (e.g., nucleophilic attack by water or amines) .
- Molecular Docking : Predicts binding affinity to targets like soluble epoxide hydrolase (sEH) using software like AutoDock Vina. Fluorophenyl groups often engage in π-π stacking with aromatic residues .
- MD Simulations : Assess stability of enzyme-inhibitor complexes over 100-ns trajectories to prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
